2,3-Dichloro-2-methylpropionaldehyde

Description

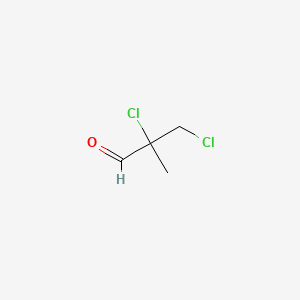

2,3-Dichloro-2-methylpropionaldehyde (CAS: Not explicitly provided in evidence) is a halogenated aldehyde with the molecular formula C₄H₆Cl₂O. Its structure features a propionaldehyde backbone substituted with two chlorine atoms at the 2- and 3-positions and a methyl group at the 2-position. This compound is primarily utilized in organic synthesis as an intermediate for agrochemicals, pharmaceuticals, and specialty polymers due to its reactive aldehyde group and electron-withdrawing chlorine substituents . Limited toxicological data are available, but its handling requires precautions to avoid inhalation or dermal exposure, as is typical for halogenated aldehydes .

Properties

IUPAC Name |

2,3-dichloro-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-4(6,2-5)3-7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRRRIKZPDRSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906148 | |

| Record name | 2,3-Dichloro-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-22-7 | |

| Record name | 2,3-Dichloro-2-methylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLORO-2-METHYLPROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B389UMY29K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-2-methylpropanal can be synthesized through the chlorination of 2-methylpropanal. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 2,3-dichloro-2-methylpropanal follows similar principles but on a larger scale. The process involves continuous flow reactors to manage the exothermic nature of the chlorination reaction. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic conditions

Major Products Formed

Oxidation: 2,3-Dichloro-2-methylpropanoic acid.

Reduction: 2,3-Dichloro-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,3-Dichloro-2-methylpropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-dichloro-2-methylpropanal involves its reactivity due to the presence of electrophilic carbonyl carbon and the electron-withdrawing chlorine atoms. These features make it susceptible to nucleophilic attacks, leading to various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,3-Dichloro-2-methylpropionaldehyde with analogous aldehydes and chlorinated derivatives, highlighting key physicochemical and hazard properties.

Key Findings:

Reactivity: The dual chlorine substituents in this compound enhance its electrophilicity compared to non-halogenated analogs like 2-methylpropionaldehyde, making it more reactive in nucleophilic addition reactions .

Hazards : Unlike 2-methylpropionaldehyde (flammable but low toxicity), halogenated derivatives like this compound and chloral pose significant irritant and systemic risks, though comprehensive toxicological studies are lacking .

Applications: Chlorinated aldehydes are preferred in specialty syntheses over non-halogenated variants due to their stability and functional versatility. For example, chloral’s use in pharmaceuticals contrasts with this compound’s role in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.